molecular formula C15H23N3O B8720918 4-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)aniline

4-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)aniline

Cat. No. B8720918
M. Wt: 261.36 g/mol
InChI Key: HHTHIBYEKKFGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)aniline is a useful research compound. Its molecular formula is C15H23N3O and its molecular weight is 261.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)aniline

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

4-[4-(oxan-4-yl)piperazin-1-yl]aniline

InChI

InChI=1S/C15H23N3O/c16-13-1-3-14(4-2-13)17-7-9-18(10-8-17)15-5-11-19-12-6-15/h1-4,15H,5-12,16H2

InChI Key

HHTHIBYEKKFGIK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2CCN(CC2)C3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1-(4-nitrophenyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine (1.5 g), ethanol (13 mL), and tetrahydrofuran (13 mL) was added 10% palladium-supported carbon (53% wet product) (150 mg), followed by stirring at room temperature for 2 hours under a hydrogen gas atmosphere (3 atm). The reactant was filtered through celite and then the solvent was evaporated under reduced pressure to obtain 4-[4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl]aniline (1.45 g).
Name
1-(4-nitrophenyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step Two

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